Lipophilicity & Solubility Shift vs. Unprotected Guanosine
2',3',5'-Tri-O-acetylguanosine exhibits a fundamental shift in solubility profile compared to the parent nucleoside, guanosine. While guanosine is freely soluble in water, its triacetylated derivative is classified as water-insoluble . This is a direct consequence of acetylation, which masks polar hydroxyl groups, increasing the molecule's lipophilicity . Quantitatively, the computed partition coefficient (LogP) for 2',3',5'-Tri-O-acetylguanosine is reported as 0.69 or -0.136 [1], whereas guanosine is highly hydrophilic with a LogP typically below -1.0. This alteration in solubility is essential for its use in organic synthesis and as a hydrophobic gel component.
Guanosine: freely water-soluble
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | Insoluble in water |
| Comparator Or Baseline | Guanosine: Freely soluble in water |
| Quantified Difference | Qualitative shift from soluble to insoluble |
| Conditions | Room temperature, aqueous conditions |
Why This Matters
This solubility switch is a critical selection criterion for researchers requiring a guanosine derivative that is compatible with organic solvents and anhydrous reaction conditions, unlike the parent nucleoside.
- [1] SIELC Technologies. Triacetylguanosine. Technical Application Note. View Source
